5-Methylisobenzofuran-1(3H)-one

Descripción general

Descripción

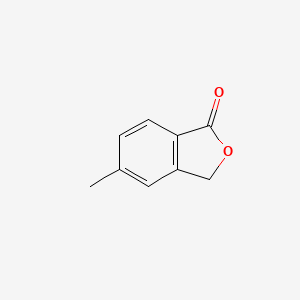

5-Methylisobenzofuran-1(3H)-one is a chemical compound belonging to the class of isobenzofurans Isobenzofurans are bicyclic heterocycles consisting of fused cyclohexa-1,3-diene and furan rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylisobenzofuran-1(3H)-one typically involves the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid. This reaction produces 2-(4-acetylphenyl)isoindoline-1,3-dione, which is then reacted with thiosemicarbazide to afford 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using the same synthetic routes mentioned above, with appropriate scaling of reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions

5-Methylisobenzofuran-1(3H)-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

5-Methylisobenzofuran-1(3H)-one is characterized by its unique molecular structure, which includes a methyl group attached to the isobenzofuran core. Its chemical formula is with a molecular weight of approximately 162.18 g/mol. The compound exhibits notable solubility in organic solvents, enhancing its utility in various chemical reactions.

Chemistry

This compound serves as a crucial building block in organic synthesis. Its high reactivity allows it to participate in various chemical transformations, making it an essential intermediate in the synthesis of complex molecules.

- Synthesis of Pharmaceuticals : The compound is utilized in the development of various drug classes, including anti-inflammatory and anticancer agents. Its structural modifications lead to improved efficacy and safety profiles for these drugs .

- Agrochemicals : It is also employed as a precursor for synthesizing herbicides, insecticides, and fungicides. The compound's stability and solubility facilitate the creation of water-soluble pesticides that can be effectively applied in agricultural settings .

Biology

In biological research, this compound is investigated for its interactions with enzymes and metabolic pathways.

- Enzyme Interactions : The compound acts as a probe to study enzyme kinetics and mechanisms, providing insights into biochemical processes .

- Potential Therapeutic Properties : Preliminary studies suggest that this compound may exhibit antifungal and anticancer activities, warranting further investigation into its pharmacological effects .

Medicine

The medicinal applications of this compound are particularly noteworthy:

- Drug Development : It is explored as an intermediate for synthesizing novel therapeutic agents that target specific diseases. The fluorine atom enhances its biological activity by improving binding affinity to target proteins .

Materials Science

In materials science, this compound is used as a building block for creating polymers and other advanced materials.

- Polymer Synthesis : Its unique chemical properties allow for the modification of polymer structures, leading to materials with enhanced thermal stability and resistance to degradation .

Case Studies

Several case studies highlight the practical applications of this compound:

- Case Study 1 : A study on the synthesis of anti-inflammatory drugs demonstrated that derivatives of this compound exhibited significant therapeutic effects in animal models, showcasing its potential in drug development .

- Case Study 2 : Research involving agrochemical formulations revealed that incorporating this compound improved the efficacy of herbicides against resistant weed species, indicating its importance in agricultural applications .

Mecanismo De Acción

The mechanism of action of 5-Methylisobenzofuran-1(3H)-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved in cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

Isobenzofuran: A bicyclic heterocycle consisting of fused cyclohexa-1,3-diene and furan rings.

Benzofuran: A heterocyclic compound consisting of fused benzene and furan rings.

Dibenzofuran: An analog with a second fused benzene ring.

Uniqueness

5-Methylisobenzofuran-1(3H)-one is unique due to its specific substitution pattern and reactivity.

Actividad Biológica

5-Methylisobenzofuran-1(3H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure that includes a methyl group attached to the isobenzofuran moiety. This unique structural feature influences its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate cellular pathways, affecting processes such as neurotransmitter release and enzyme inhibition.

1. Antidepressant Effects

Recent studies have indicated that derivatives of isobenzofuran-1(3H)-one, including this compound, exhibit significant antidepressant-like effects. For instance, a study evaluated several derivatives for their ability to inhibit serotonin reuptake, revealing that certain compounds showed promising results in improving depression-like behaviors in animal models .

2. Neuroprotective Properties

Research has demonstrated that this compound derivatives can enhance recovery from stress-induced neuronal damage. They increase the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and TrkB, which are crucial for neuronal survival and growth .

3. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit inhibitory effects against various bacterial strains, making it a candidate for further exploration in the development of new antibiotics.

Data Table: Biological Activities of this compound

Case Study 1: Antidepressant Evaluation

A series of novel isobenzofuran-1(3H)-one derivatives were synthesized and tested for their antidepressant properties. Compound 10a showed significant improvement in chronic restraint stress-induced depression-like behavior by enhancing serotonin levels in the cortex and facilitating synaptic recovery in the hippocampus .

Case Study 2: Neuroprotection

In another study, compounds derived from this compound were evaluated for their neuroprotective effects against oxidative stress. The results indicated that these compounds could reduce neuronal cell death and promote neurogenesis through the activation of key signaling pathways .

Propiedades

IUPAC Name |

5-methyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-6-2-3-8-7(4-6)5-11-9(8)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAHGSPNVLQIJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202467 | |

| Record name | 5-Methyl-3H-2-benzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54120-64-8 | |

| Record name | 5-Methyl-3H-2-benzofuran-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054120648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-3H-2-benzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.